N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with ethoxy, ethyl, and carboxamide groups, along with a dimethoxyphenyl moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2C-B is the 5-hydroxytryptamine receptor, also known as the serotonin receptor . This receptor plays a crucial role in the regulation of mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
2C-B acts as a partial agonist at the 5-hydroxytryptamine receptor This activation can lead to changes in the cell’s function .
Biochemical Pathways
It’s known that the compound undergoes extensive metabolism in the body, resulting in various metabolites via processes such as hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation .
Pharmacokinetics
It’s known that the onset of action is 20-40 minutes when taken orally, and the elimination half-life is approximately 248 ± 320 hours . The duration of action is 4-12 hours depending on the route of administration .
Result of Action
It’s classified as a stimulant and hallucinogen, and less commonly as an entactogen and empathogen .
Action Environment
It’s known that the compound’s lipophilicity correlates with its cytotoxicity .
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the pyrazole ring using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the dimethoxyphenyl moiety: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 2,5-dimethoxyphenyl and a suitable palladium catalyst.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carbohydrazide: This compound has a similar structure but contains a hydrazide group instead of a carboxamide group.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine: This compound is a derivative of the 2C family of phenethylamines and has similar structural features but different functional groups.
2,5-Dimethoxyfentanyl: This compound is a fentanyl analogue with dimethoxy groups, and while it has different pharmacological properties, it shares some structural similarities.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS Number: 1014067-81-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₃O₄ |
Molecular Weight | 319.36 g/mol |
CAS Number | 1014067-81-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound was evaluated for its efficacy against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Key Findings:
- Inhibition Zones: The compound exhibited significant antimicrobial activity with inhibition zones ranging from 0.22 to 0.25 μg/mL against tested pathogens, such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation: It was effective in inhibiting biofilm formation, a critical factor in the pathogenicity of bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Studies:
- Cell Proliferation Inhibition: In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic cancer cells (PANC-1) .
- Mechanism of Action: The mechanism involved apoptosis induction, evidenced by Annexin V staining, which indicated significant cell death at higher concentrations .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other pyrazole derivatives, a summary table is presented below:
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Line) |
---|---|---|
N-(2,5-dimethoxyphenyl)-3-ethoxy... | 0.22 - 0.25 μg/mL | MDA-MB-231, PANC-1 |
Pyrazole Derivative A | 0.15 μg/mL | HepG2 |
Pyrazole Derivative B | 0.30 μg/mL | A549 (Lung Cancer) |
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-13-9-11(21-3)7-8-14(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLORGXJJZGNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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